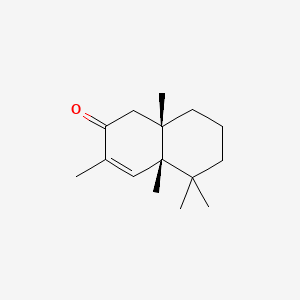
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are characterized by a fused ring system. This compound is notable for its multiple methyl groups and a ketone functional group, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular membranes or intracellular proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(trans)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan derivatives: These compounds share a similar ring structure but differ in the number and position of methyl groups.
Uniqueness
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in organic reactions.
Propriétés
Numéro CAS |
35275-39-9 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(4aS,8aS)-3,4a,5,5,8a-pentamethyl-1,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-11-9-15(5)13(2,3)7-6-8-14(15,4)10-12(11)16/h9H,6-8,10H2,1-5H3/t14-,15-/m0/s1 |
Clé InChI |
RLXROWVGHRKLQF-GJZGRUSLSA-N |
SMILES isomérique |
CC1=C[C@@]2([C@@](CCCC2(C)C)(CC1=O)C)C |
SMILES canonique |
CC1=CC2(C(CCCC2(CC1=O)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



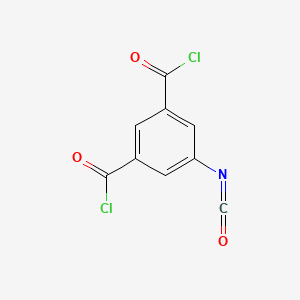
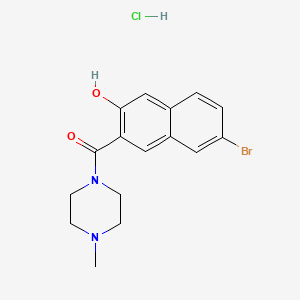
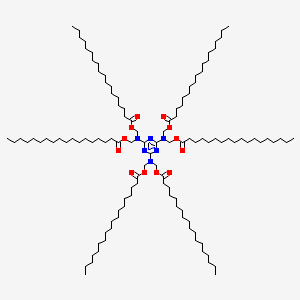

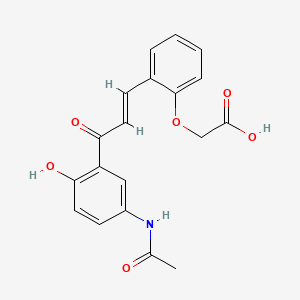
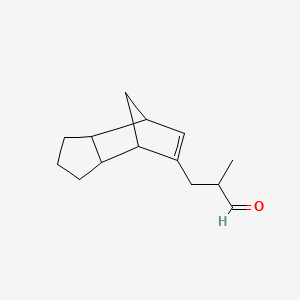
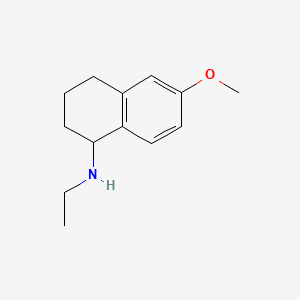
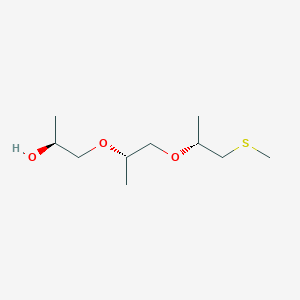
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
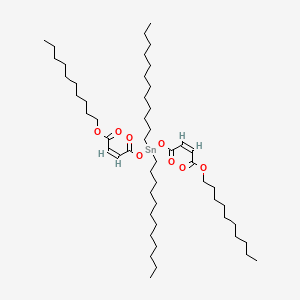
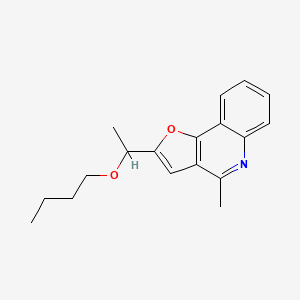
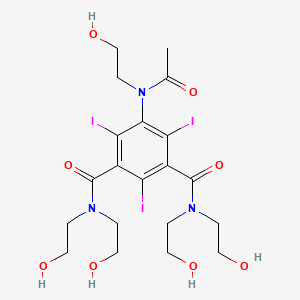
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
